2-Butenoic acid, 4-hydroxy-3-methyl-

Description

Contextualization within Organic Acid Chemistry

As a member of the carboxylic acid family, 2-Butenoic acid, 4-hydroxy-3-methyl- possesses an acidic proton in its carboxyl group (-COOH), allowing it to act as a Brønsted acid. mdpi.com It is an α,β-unsaturated carboxylic acid, meaning its carbon-carbon double bond is conjugated with the carbonyl group of the carboxylic acid. wikipedia.org This conjugation influences the electronic distribution within the molecule and imparts unique reactivity compared to saturated carboxylic acids or those with isolated double bonds. libretexts.org

The parent compound, butenoic acid, exists as two common isomers: crotonic acid ((2E)-but-2-enoic acid) and isocrotonic acid ((2Z)-but-2-enoic acid). wikipedia.orgnih.gov The introduction of substituents, in this case, a hydroxyl and a methyl group, further modifies the molecule's properties such as acidity, polarity, and reactivity. The electron-withdrawing nature of the hydroxyl group can influence the acidity of the carboxylic acid. openstax.org

Structural Significance as a Hydroxy-Methyl-Butenoic Acid

The combination of a hydroxyl group and an α,β-unsaturated acid moiety allows for a variety of chemical transformations. The double bond can undergo addition reactions, while the carboxylic acid and hydroxyl groups can participate in esterification and other reactions typical of these functional groups. msu.edu

Overview of Academic Research Domains for the Compound

Academic research involving 2-Butenoic acid, 4-hydroxy-3-methyl- is diverse. A significant area of study is in the field of biochemistry and microbiology, where its diphosphate (B83284) derivative, (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), is a key intermediate in the non-mevalonate (or MEP) pathway of isoprenoid biosynthesis. libretexts.orgorgsyn.org This pathway is essential for many bacteria, parasites, and in the chloroplasts of plants. libretexts.org

In synthetic organic chemistry, derivatives of 4-hydroxy-3-methyl-2-butenoic acid are explored as building blocks or synthons for the creation of more complex molecules. researchgate.net The functional groups present in the molecule provide reactive sites for various chemical modifications. Furthermore, research into analogous substituted butenoic acids has revealed their potential as inhibitors of enzymes like histone deacetylases, suggesting applications in medicinal chemistry. nih.gov The study of its spectroscopic properties, such as through NMR and mass spectrometry, is also a relevant area of chemical research. spectrabase.com

Interactive Data Table

| Property | Value |

| IUPAC Name | (2E)-4-hydroxy-3-methylbut-2-enoic acid |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| CAS Number | 44647-19-0 |

| Monoisotopic Mass | 116.047344113 Da |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

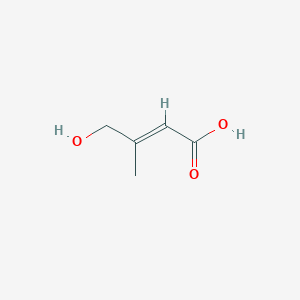

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

(E)-4-hydroxy-3-methylbut-2-enoic acid |

InChI |

InChI=1S/C5H8O3/c1-4(3-6)2-5(7)8/h2,6H,3H2,1H3,(H,7,8)/b4-2+ |

InChI Key |

BERUOTKXCOOJJM-DUXPYHPUSA-N |

Isomeric SMILES |

C/C(=C\C(=O)O)/CO |

Canonical SMILES |

CC(=CC(=O)O)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Butenoic Acid, 4 Hydroxy 3 Methyl

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions, enabling the synthesis of various derivatives.

Ester and Amide Formation

The conversion of the carboxylic acid group of 2-Butenoic acid, 4-hydroxy-3-methyl- into esters and amides is a fundamental transformation. Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. For instance, reaction with ethanol (B145695) under acidic conditions would yield ethyl (2E)-4-hydroxy-3-methylbut-2-enoate. nih.gov

Amide formation, on the other hand, typically requires the activation of the carboxylic acid due to the lower nucleophilicity of amines compared to alcohols. This is often accomplished using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov This method allows for the formation of an amide bond with a variety of primary and secondary amines under mild conditions, minimizing side reactions at the hydroxyl group or the double bond.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification (Fischer) | Ethanol (EtOH), H₂SO₄ (catalytic), heat | Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate |

| Amidation | Benzylamine, EDC, HOBt, DIPEA, CH₂Cl₂ | (2E)-N-Benzyl-4-hydroxy-3-methylbut-2-enamide |

Reactions of the Hydroxyl Functional Group

The primary allylic hydroxyl group in 2-Butenoic acid, 4-hydroxy-3-methyl- is another key site for chemical modification.

Derivatization and Functionalization at the Hydroxyl Center

The hydroxyl group can undergo a variety of derivatization reactions to form ethers and esters. For example, treatment with a silylating agent like tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole (B134444) selectively protects the alcohol as a silyl (B83357) ether. This protecting group is robust under many reaction conditions but can be readily removed when needed.

Acylation of the hydroxyl group to form an ester can be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction must be performed under controlled conditions to avoid competing reactions at the carboxylic acid moiety. Selective acylation of the hydroxyl group in the presence of the carboxylic acid can be challenging and may require protection of the carboxyl group first.

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Silylation | TBSCl, Imidazole | Silyl Ether |

| Acylation | Acetyl Chloride, Pyridine | Ester |

| Alkylation (Williamson Ether Synthesis) | NaH, Benzyl Bromide | Ether |

Electrophilic and Nucleophilic Additions to the Carbon-Carbon Double Bond

The conjugated carbon-carbon double bond in 2-Butenoic acid, 4-hydroxy-3-methyl- is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group, making it susceptible to nucleophilic attack.

Michael Addition Reactions

The α,β-unsaturated carbonyl system readily undergoes Michael addition (conjugate addition) reactions, where a nucleophile adds to the β-carbon of the double bond. chemistrysteps.com A wide range of nucleophiles, known as Michael donors, can be employed. These include "soft" nucleophiles such as organocuprates (Gilman reagents), enamines, and stabilized carbanions derived from compounds like malonic esters. masterorganicchemistry.com For instance, the reaction with a Gilman reagent, such as lithium dimethylcuprate (Me₂CuLi), would result in the addition of a methyl group at the β-position. rsc.orgmasterorganicchemistry.com

The general mechanism involves the nucleophilic attack at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com Subsequent protonation of this enolate, typically during aqueous workup, yields the 1,4-adduct. youtube.com The presence of the methyl group at the β-position can sterically hinder the approach of bulky nucleophiles, thus influencing the reaction rate and feasibility.

| Michael Donor | Reagents | Product Type |

|---|---|---|

| Lithium Dimethylcuprate | (CH₃)₂CuLi, then H₃O⁺ | 3,3-Dimethyl-4-hydroxybutanoic acid |

| Diethyl Malonate | NaOEt, EtOH, then H₃O⁺ | 2-(1-Carboxy-2-hydroxy-1-methylethyl)malonic acid diethyl ester |

| Thiophenol | Et₃N (catalytic) | 4-Hydroxy-3-methyl-3-(phenylthio)butanoic acid |

Stereochemical Outcomes of Addition Reactions

Addition reactions to the double bond of 2-Butenoic acid, 4-hydroxy-3-methyl- can lead to the formation of new stereocenters. The stereochemical outcome of these reactions is a critical consideration in asymmetric synthesis. In the case of Michael additions, the attack of a nucleophile on the prochiral β-carbon can generate a new stereocenter. If the α-carbon is also prochiral, two new stereocenters can be formed, leading to the possibility of diastereomers. beilstein-journals.org

The diastereoselectivity of the addition is influenced by several factors, including the geometry of the starting alkene (E/Z), the nature of the nucleophile, the presence of chiral auxiliaries or catalysts, and the reaction conditions. beilstein-journals.orgnih.gov For example, the use of a chiral nucleophile or a chiral catalyst can induce facial selectivity, leading to the preferential formation of one enantiomer over the other. nih.gov Addition reactions can proceed via syn- or anti-addition pathways relative to the plane of the double bond. masterorganicchemistry.com The specific stereochemical outcome, whether it results in a racemic mixture, a pair of diastereomers, or a single stereoisomer, depends on the reaction mechanism. chemistrysteps.com

| Reaction Type | Key Stereochemical Aspect | Potential Outcome |

|---|---|---|

| Michael Addition (achiral nucleophile) | Formation of a new stereocenter at the β-carbon. | Racemic mixture of enantiomers. |

| Diastereoselective Michael Addition | Use of a chiral substrate or auxiliary. | Preferential formation of one diastereomer. beilstein-journals.org |

| Enantioselective Michael Addition | Use of a chiral catalyst. | Preferential formation of one enantiomer. |

Cyclization and Rearrangement Pathways of 2-Butenoic acid, 4-hydroxy-3-methyl-

The chemical behavior of 2-Butenoic acid, 4-hydroxy-3-methyl-, particularly its propensity for cyclization and rearrangement, is dictated by the interaction of its functional groups: a carboxylic acid, a hydroxyl group, and a carbon-carbon double bond. These pathways are crucial for the synthesis of various heterocyclic compounds and are often mediated by acid or metal catalysts.

Cyclization Pathways

The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group within the same molecule allows for intramolecular cyclization to form a cyclic ester, known as a lactone. youtube.com For 2-Butenoic acid, 4-hydroxy-3-methyl-, this process, often referred to as lactonization, typically yields a five-membered ring structure known as a butenolide. Butenolides are significant structural motifs found in many natural products with notable biological activities. nih.govwinona.edu

Acid-Catalyzed Lactonization:

The general mechanism for the acid-catalyzed lactonization of a hydroxy acid proceeds as follows:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack by the hydroxyl group on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

Proton transfer from the attacking hydroxyl group to one of the existing hydroxyl groups.

Elimination of water and deprotonation to yield the final lactone product. youtube.com

Other Catalytic Methods:

Various transition metal catalysts, including those based on copper, cobalt, and manganese, can also facilitate the cyclization of unsaturated carboxylic acids to form butenolides. organic-chemistry.orgnih.gov For instance, methods involving phosphine-catalyzed ring-opening of cyclopropenones can generate reactive intermediates that are trapped by a pendant hydroxyl group to form the butenolide scaffold. nih.govorganic-chemistry.org

| Pathway | Typical Conditions | Key Intermediates | Product Type |

|---|---|---|---|

| Acid-Catalyzed Lactonization | Aqueous acid (e.g., H₂SO₄, HCl), heat | Protonated carbonyl, Tetrahedral intermediate | α,β-Unsaturated γ-lactone (Butenolide) |

| Metal-Catalyzed Cyclization | Transition metal catalysts (e.g., Cu(II), Mn, Co) | Organometallic complexes | Substituted Butenolides |

| Phosphine-Catalyzed Cyclization | Phosphines (e.g., PPh₃) with cyclopropenone precursors | Ketene ylides | α- and γ-substituted Butenolides |

Rearrangement Pathways

Molecular rearrangements are common in organic chemistry, particularly for compounds that can form carbocation intermediates. libretexts.org These rearrangements involve the migration of an atom or group from one position to another within the molecule, driven by the formation of a more stable species. byjus.com For 2-Butenoic acid, 4-hydroxy-3-methyl-, such rearrangements could be initiated under strongly acidic conditions where the hydroxyl group is protonated and eliminated as water.

Carbocation Rearrangements:

The formation of a carbocation is a prerequisite for these types of rearrangements. masterorganicchemistry.com In the case of 2-Butenoic acid, 4-hydroxy-3-methyl-, protonation of the primary hydroxyl group by a strong acid would lead to an oxonium ion. The departure of a water molecule would generate a primary carbocation. This primary carbocation is highly unstable and would readily rearrange to a more stable secondary or tertiary carbocation.

The two most common types of carbocation rearrangements are:

1,2-Hydride Shift: A hydrogen atom on a carbon adjacent to the carbocation center moves with its bonding pair of electrons to the positively charged carbon. libretexts.org This converts the initial carbocation into a more stable one. The driving force is the increased stability of the rearranged carbocation (e.g., primary to secondary, or secondary to tertiary). youtube.com

1,2-Methyl Shift (or Alkyl Shift): If no suitable hydride is available for migration, a methyl or other alkyl group can shift in a similar manner. libretexts.orgyoutube.com This also results in a more stable carbocation. A methyl shift is likely when a quaternary carbon is adjacent to the carbocation center. youtube.comyoutube.com

These shifts are typically very fast, often occurring before a nucleophile has the opportunity to attack the initial carbocation. libretexts.org The resulting rearranged carbocation can then react with a nucleophile or undergo elimination to yield the final product. It is important to note that these shifts generally occur between adjacent carbons (1,2-shifts). reddit.com

| Rearrangement Type | Initial Intermediate | Shifted Group | Rearranged Intermediate | Driving Force |

|---|---|---|---|---|

| 1,2-Hydride Shift | Primary Carbocation | Hydride ion (H⁻) | Tertiary Carbocation | Formation of a more stable carbocation |

| 1,2-Methyl Shift | Primary/Secondary Carbocation | Methyl group (CH₃⁻) | Tertiary Carbocation | Formation of a more stable carbocation |

Advanced Spectroscopic and Analytical Characterization of 2 Butenoic Acid, 4 Hydroxy 3 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides fundamental insights into the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment of each proton and carbon atom, as well as their connectivity.

Proton NMR (¹H NMR) spectroscopy is used to determine the number of different types of protons and their respective electronic environments in a molecule. The spectrum of 2-Butenoic acid, 4-hydroxy-3-methyl- is expected to show distinct signals corresponding to the vinylic, methyl, and methylene (B1212753) protons, in addition to exchangeable protons from the hydroxyl and carboxylic acid groups. The chemical shift (δ), multiplicity, and coupling constants (J) provide critical information for structural assignment.

Table 1: Predicted ¹H NMR Data for 2-Butenoic acid, 4-hydroxy-3-methyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Vinylic) | 5.8 - 6.2 | Singlet (or broad singlet) | N/A |

| H-4 (Methylene) | 4.1 - 4.3 | Singlet (or broad singlet) | N/A |

| -CH₃ (Methyl) | 1.9 - 2.1 | Singlet | N/A |

| -OH (Hydroxyl) | Variable (broad) | Singlet | N/A |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 2-Butenoic acid, 4-hydroxy-3-methyl- will produce a distinct signal in the spectrum, allowing for the determination of the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for 2-Butenoic acid, 4-hydroxy-3-methyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-COOH) | 168 - 172 |

| C-2 (=CH-) | 118 - 122 |

| C-3 (=C(CH₃)-) | 138 - 142 |

| C-4 (-CH₂OH) | 65 - 69 |

Note: Predicted values are based on standard chemical shift ranges. Spectroscopic databases confirm the availability of ¹³C NMR data for this compound. spectrabase.com

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule. youtube.com Experiments such as COSY, HSQC, and HMBC map the correlations between different nuclei, confirming the structural assignment derived from 1D NMR.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Butenoic acid, 4-hydroxy-3-methyl-, weak four-bond coupling might be observed between the vinylic proton (H-2) and the methylene protons (H-4), as well as between the vinylic proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment reveals one-bond correlations between protons and the carbon atoms they are directly attached to. sdsu.edu It allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. sdsu.edu It is instrumental in piecing together the molecular structure by connecting fragments.

Table 3: Key Predicted 2D NMR Correlations for 2-Butenoic acid, 4-hydroxy-3-methyl-

| Experiment | Proton | Correlated Carbon(s) / Proton(s) | Type of Correlation |

|---|---|---|---|

| COSY | H-2 | H-4, -CH₃ | H-H (long-range, ⁴J) |

| HSQC | H-2 | C-2 | ¹J C-H |

| H-4 | C-4 | ¹J C-H | |

| -CH₃ | -CH₃ Carbon | ¹J C-H | |

| HMBC | H-2 | C-1, C-3, C-4 | ²J, ³J C-H |

| H-4 | C-2, C-3, -CH₃ Carbon | ²J, ³J C-H |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺·) and a series of fragment ion peaks that form a characteristic pattern. The molecular weight of 2-Butenoic acid, 4-hydroxy-3-methyl- (C₅H₈O₃) is 116.047 g/mol .

Table 4: Predicted Key Fragment Ions in the EI-MS of 2-Butenoic acid, 4-hydroxy-3-methyl-

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 116 | [C₅H₈O₃]⁺· | Molecular Ion |

| 98 | [C₅H₆O₂]⁺· | H₂O |

| 85 | [C₄H₅O₂]⁺ | ·CH₃ |

| 71 | [C₄H₇O]⁺ | ·COOH |

| 45 | [COOH]⁺ | ·C₄H₇O |

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. copernicus.org This is particularly useful for determining the molecular weight of the compound. Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion) which is then fragmented to produce a product ion spectrum. This provides detailed structural information.

For 2-Butenoic acid, 4-hydroxy-3-methyl-, ESI-MS in negative ion mode would be expected to produce a strong signal for the deprotonated molecule at m/z 115.

Table 5: Predicted ESI-MS and Tandem MS (MS/MS) Data for 2-Butenoic acid, 4-hydroxy-3-methyl- (Negative Ion Mode)

| Ion | m/z (Precursor Ion) | Key Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| [M-H]⁻ | 115 | 71 | CO₂ (from carboxylate) |

The fragmentation of the [M-H]⁻ ion via the loss of carbon dioxide (CO₂) is a characteristic pathway for carboxylic acids in negative mode ESI-MS/MS. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule. For 2-Butenoic acid, 4-hydroxy-3-methyl-, the theoretical exact mass can be calculated based on its chemical formula, C₅H₈O₃. nih.gov

The monoisotopic mass of (Z)-4-hydroxy-3-methylbut-2-enoic acid is 116.047344113 Da. nih.gov In a typical HRMS analysis, the experimentally measured m/z value would be compared to this theoretical value. A low mass error, usually in the parts-per-million (ppm) range, confirms the elemental composition of the analyte.

Table 1: Theoretical Mass Data for 2-Butenoic acid, 4-hydroxy-3-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₃ |

| Average Mass | 116.116 Da |

This interactive table provides the fundamental mass properties of the compound, essential for HRMS analysis.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2-Butenoic acid, 4-hydroxy-3-methyl- is expected to show characteristic absorption bands corresponding to its hydroxyl (-OH), carboxylic acid (-COOH), and carbon-carbon double bond (C=C) functional groups.

Table 2: Expected FTIR Absorption Bands for 2-Butenoic acid, 4-hydroxy-3-methyl-

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|

| O-H (hydroxyl group) | 3200-3600 (broad) | Stretching vibration |

| O-H (carboxylic acid) | 2500-3300 (very broad) | Stretching vibration |

| C=O (carboxylic acid) | 1680-1720 | Stretching vibration |

| C=C (alkene) | 1620-1680 | Stretching vibration |

This interactive table outlines the anticipated FTIR peaks for the key functional groups within the molecule.

The broadness of the O-H stretching bands is due to hydrogen bonding. The precise position of these bands can provide information about the extent of intermolecular and intramolecular hydrogen bonding.

Chromatographic Separation and Detection Methods

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile compounds. Due to the presence of polar functional groups (hydroxyl and carboxylic acid), 2-Butenoic acid, 4-hydroxy-3-methyl- has a relatively low volatility and may exhibit poor peak shape (tailing) on common non-polar GC columns. To overcome these issues, derivatization is typically required before GC analysis.

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power compared to conventional GC, which is particularly beneficial for the analysis of complex samples. researchgate.netnih.gov In a GC × GC system, two columns with different stationary phase selectivities are coupled, providing a more detailed separation of the sample components. nih.gov This technique would be advantageous in resolving 2-Butenoic acid, 4-hydroxy-3-methyl- from other structurally similar compounds in a complex matrix.

While specific retention data for 2-Butenoic acid, 4-hydroxy-3-methyl- is not available in the reviewed literature, general GC conditions for the analysis of its derivatives can be proposed. A common setup would involve a non-polar primary column and a more polar secondary column.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is well-suited for the analysis of polar and non-volatile compounds like 2-Butenoic acid, 4-hydroxy-3-methyl-. Reversed-phase HPLC is the most common mode for separating such analytes.

A typical HPLC method for the analysis of short-chain hydroxy acids would employ a C18 column. nih.govresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (often with a low pH modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netmdpi.com The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on the reversed-phase column.

Table 3: Exemplar HPLC Conditions for the Analysis of Short-Chain Hydroxy Acids

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.5 - 1.0 mL/min |

This interactive table presents a typical set of HPLC parameters that could be adapted for the analysis of 2-Butenoic acid, 4-hydroxy-3-methyl-.

Ultra-High-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to conventional HPLC and is also a suitable technique for the analysis of this compound. nih.govacs.org

Sample Derivatization Strategies for Enhanced Chromatographic Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties, particularly for GC analysis. restek.com For 2-Butenoic acid, 4-hydroxy-3-methyl-, both the hydroxyl and carboxylic acid groups are targets for derivatization to increase volatility and thermal stability, and to improve peak shape.

Common derivatization strategies for this type of compound include:

Silylation: This is a widely used method where the active hydrogens in the hydroxyl and carboxylic acid groups are replaced by a trimethylsilyl (B98337) (TMS) group. restek.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. restek.com

Esterification: The carboxylic acid group can be converted to an ester, typically a methyl ester, to increase volatility. This can be achieved using reagents like BF₃-methanol or by reaction with diazomethane.

The choice of derivatization reagent depends on the specific requirements of the analysis and the presence of other functional groups in the sample matrix. Successful derivatization allows for the sensitive and robust analysis of 2-Butenoic acid, 4-hydroxy-3-methyl- by GC-MS.

X-ray Diffraction Analysis for Solid-State Structural Determination

As of the current body of scientific literature, a complete single-crystal X-ray diffraction analysis for 2-Butenoic acid, 4-hydroxy-3-methyl- has not been reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise atomic coordinates, are not available.

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray diffraction (XRD). This powerful analytical technique relies on the scattering of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides information on the crystal's internal structure.

A typical X-ray diffraction study would involve growing a single crystal of 2-Butenoic acid, 4-hydroxy-3-methyl- of suitable size and quality. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction data, which consists of the positions and intensities of the diffracted X-ray beams.

Analysis of this data would yield the fundamental crystallographic parameters, which would be presented in a table similar to the hypothetical example below.

Hypothetical Crystallographic Data for 2-Butenoic acid, 4-hydroxy-3-methyl-

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₈O₃ |

| Formula weight | 116.11 g/mol |

| Crystal system | [e.g., Monoclinic] |

| Space group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

Furthermore, the refinement of the crystal structure would provide a detailed picture of the molecule's conformation in the solid state. This would include precise bond lengths and angles between the constituent atoms. A hypothetical table of selected bond lengths and angles is provided below to illustrate the type of data that would be obtained.

Hypothetical Selected Bond Lengths (Å) and Angles (°) for 2-Butenoic acid, 4-hydroxy-3-methyl-

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| O1-C1 | [Value] |

| C1-C2 | [Value] |

| C2-C3 | [Value] |

| C3-C4 | [Value] |

| C3-C5 | [Value] |

| C4-O3 | [Value] |

| O1-C1-O2 | [Value] |

| C1-C2-C3 | [Value] |

| C2-C3-C4 | [Value] |

| C2-C3-C5 | [Value] |

In addition to the molecular geometry, X-ray diffraction analysis would elucidate the intermolecular interactions that govern the crystal packing. For 2-Butenoic acid, 4-hydroxy-3-methyl-, the presence of both a carboxylic acid and a hydroxyl group suggests that hydrogen bonding would be a dominant feature of the solid-state structure. The analysis would reveal the hydrogen bond donors and acceptors, as well as the geometry of these interactions, providing insight into the formation of supramolecular assemblies such as dimers, chains, or sheets.

While experimental data is currently lacking, computational modeling and theoretical calculations could provide predictions of the solid-state structure and crystallographic parameters. However, these theoretical models await experimental validation through a definitive X-ray diffraction study. Such a study would be invaluable for a complete understanding of the chemical and physical properties of 2-Butenoic acid, 4-hydroxy-3-methyl- in the solid state.

Computational and Theoretical Investigations of 2 Butenoic Acid, 4 Hydroxy 3 Methyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for the semi-quantitative study of organic molecular structures and reactivity. mdpi.com This method is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. mdpi.com DFT calculations are widely used to optimize molecular geometries, predict vibrational spectra, and determine various electronic properties. researchgate.net

In the study of compounds like 2-Butenoic acid, 4-hydroxy-3-methyl-, DFT is applied to determine the most stable three-dimensional structure by finding the minimum energy conformation. researchgate.net Functionals such as B3LYP and PBE-D3 are commonly employed, often combined with basis sets like 6-31G or LanL2DZ, to achieve a balance between accuracy and computational cost. researchgate.netnih.gov These calculations can accurately predict bond lengths, bond angles, and dihedral angles, which can be benchmarked against experimental data for structurally similar compounds. nih.gov The inclusion of dispersion corrections, as in the PBE-D3 functional, can be important for accurately modeling non-covalent interactions within the molecule. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the orbital most capable of accepting electrons, indicating its electrophilicity. youtube.comresearchgate.net

Table 1: Example Frontier Molecular Orbital Properties

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital. Related to the electron-donating ability of the molecule. |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | Value | Difference between ELUMO and EHOMO. A key indicator of molecular reactivity and stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between bonds. researchgate.net It provides a description of the molecule in terms of localized bonds, lone pairs, and antibonds, which aligns closely with classical Lewis structure concepts. wisc.edu This analysis examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors).

The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory. researchgate.net A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization and stabilization of the molecule. NBO analysis also provides information on the hybridization of atomic orbitals and the polarization of chemical bonds, offering a detailed picture of the bonding within the molecule. researchgate.net For example, NBO analysis can reveal the contributions of different atoms to a particular bond through their polarization coefficients. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that complement quantum chemical calculations by providing insights into the dynamic behavior and conformational landscape of molecules over time.

Conformational Analysis and Stability Studies

Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers or rotamers, and to determine their relative energies. For a flexible molecule like 2-Butenoic acid, 4-hydroxy-3-methyl-, rotation around its single bonds can lead to various conformers. DFT calculations can be used to explore the potential energy surface and locate the energy minima corresponding to stable conformers. nih.gov

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, revealing conformational changes and molecular flexibility at different temperatures. mdpi.com Analysis of MD trajectories can provide information on the stability of different conformers and the energy barriers for interconversion between them.

Ligand-Receptor Docking Studies (for structurally analogous compounds)

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). unja.ac.id This technique is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. unja.ac.id

For structurally analogous compounds to 2-Butenoic acid, 4-hydroxy-3-methyl-, docking studies can be performed to investigate their potential as inhibitors of specific enzymes, such as lipoxygenase or Bcl-2. unja.ac.idmdpi.com The process involves placing the ligand in the active site of the receptor and evaluating the binding energy for numerous possible conformations. The results are often reported as a docking score or binding free energy, where a lower value typically indicates a more stable ligand-receptor complex. nih.gov These studies also reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. mdpi.com

Table 2: Example Molecular Docking Results for an Analogous Compound

| Parameter | Value | Description |

|---|---|---|

| Receptor Protein | e.g., Bcl-2 (PDB ID: 2W3L) | The biological macromolecule target. |

| Binding Energy (kcal/mol) | e.g., -5.15 | An estimate of the binding affinity between the ligand and the receptor. More negative values indicate stronger binding. |

| RMSD (Å) | e.g., 1.32 | Root Mean Square Deviation, measures the average distance between the atoms of the docked ligand and a reference conformation. |

| Interacting Residues | e.g., Tyr20, Gly63, Asp85 | Amino acids in the receptor's active site that form key interactions with the ligand. |

| Interaction Types | e.g., Hydrogen Bond, Hydrophobic | The nature of the chemical interactions stabilizing the ligand-receptor complex. |

Reaction Pathway and Transition State Investigations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. The study of these pathways is fundamental to understanding and predicting chemical reactivity.

For 2-Butenoic acid, 4-hydroxy-3-methyl-, such investigations would focus on transformations involving its key functional groups: the carboxylic acid, the alkene, and the primary alcohol. Potential reactions for computational study could include esterification, isomerization (e.g., cis-trans isomerization of the double bond), cyclization (lactone formation), or oxidation and dehydration processes. These theoretical studies allow for a detailed examination of bond-breaking and bond-forming events at a molecular level.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Theoretical investigations are crucial for quantifying the kinetic and thermodynamic parameters of chemical reactions. Kinetics, governed by the activation energy (the energy difference between reactants and the transition state), determines the rate of a reaction. Thermodynamics, determined by the change in Gibbs free energy (ΔG) between reactants and products, indicates the spontaneity and position of equilibrium.

For illustrative purposes, the table below shows the type of data that would be generated from a computational analysis of a hypothetical isomerization reaction of 2-Butenoic acid, 4-hydroxy-3-methyl-.

Table 1: Hypothetical Thermodynamic and Kinetic Data for Isomerization

| Parameter | Value (kJ/mol) | Description |

| ΔH (Enthalpy of Reaction) | -15 | Indicates an exothermic reaction. |

| ΔG (Gibbs Free Energy) | -20 | Suggests a spontaneous reaction. |

| Ea (Activation Energy) | +80 | The energy barrier that must be overcome for the reaction to occur. |

Note: The values in this table are hypothetical and serve to illustrate the data format from a computational study. Specific data for 2-Butenoic acid, 4-hydroxy-3-methyl- is not available in published literature.

Computational Prediction and Interpretation of Spectroscopic Data

Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. By calculating the electronic and vibrational structure of a compound, it is possible to simulate its spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra are invaluable for confirming the identity of a synthesized compound, interpreting experimental data, and understanding the relationship between molecular structure and spectroscopic behavior.

For 2-Butenoic acid, 4-hydroxy-3-methyl-, computational methods can predict the chemical shifts of its various protons and carbon atoms, which can then be compared to experimental ¹H and ¹³C NMR spectra. spectrabase.com Similarly, the vibrational frequencies corresponding to the stretching and bending of its chemical bonds can be calculated to simulate its IR spectrum. This allows for the assignment of specific absorption bands to particular functional groups, such as the O-H, C=O, and C=C bonds.

While experimental spectra for this compound are available, specific computational studies detailing the prediction and in-depth interpretation of these spectra are not widely published. Such a study would provide a direct link between the three-dimensional structure of the molecule and its observed spectroscopic signatures.

Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Key Feature | Typical Experimental Value | Computationally Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm | Would be calculated via DFT |

| ¹H NMR | Vinyl Proton (C=C-H) | ~5.8 ppm | Would be calculated via DFT |

| IR Spectroscopy | Carbonyl Stretch (νC=O) | ~1700 cm⁻¹ | Would be calculated via DFT |

| IR Spectroscopy | Hydroxyl Stretch (νO-H) | ~3400 cm⁻¹ | Would be calculated via DFT |

Note: This table illustrates the type of comparison made in computational spectroscopy studies. Predicted values require specific, dedicated calculations that are not currently available in the literature for this compound.

Biosynthesis and Metabolic Pathways Involving 2 Butenoic Acid, 4 Hydroxy 3 Methyl

Role in Isoprenoid Biosynthesis via the Methylerythritol Phosphate (B84403) (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, synthesizes IPP and DMAPP from the central metabolites pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govnih.govnih.gov The pathway involves a sequence of seven enzymatic reactions to produce these five-carbon building blocks, which are fundamental for the synthesis of a vast array of natural products, including hormones, vitamins, carotenoids, and quinones. nih.gov HMBPP is the penultimate intermediate in this essential metabolic route. nih.govsciety.org

The formation of HMBPP begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). nih.govnih.gov DXP is then converted to 2-C-methyl-D-erythritol-4-phosphate (MEP) by DXP reductoisomerase (DXR or IspC). nih.govnih.gov A series of subsequent enzymatic steps catalyzed by IspD, IspE, and IspF convert MEP into 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP). nih.govnih.gov The enzyme HMBPP synthase (IspG or GcpE) then catalyzes the reductive ring-opening of MEcPP to form HMBPP. nih.govresearchgate.netnih.govyoutube.com

The final step of the MEP pathway is catalyzed by the enzyme (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase, commonly known as IspH or LytB. nih.govnih.gov This enzyme is responsible for the conversion of HMBPP into the two essential isoprenoid building blocks, IPP and DMAPP. nih.govresearchgate.netresearchgate.net The reaction involves a two-electron reductive elimination of the C4 hydroxyl group of HMBPP. IspH typically produces IPP and DMAPP in a ratio of approximately 5:1 or 6:1. sciety.orgnih.gov

IspH is characterized as an iron-sulfur protein, containing a [4Fe-4S] cluster at its active site that is essential for catalysis. nih.govresearchgate.netyoutube.comnih.gov This cluster is sensitive to oxygen, which can lead to its inactivation when exposed to air. nih.govyoutube.comnih.gov The catalytic mechanism involves the binding of the C4 hydroxyl group of HMBPP directly to a unique iron site within the [4Fe-4S] cluster. The cluster then serves as the direct electron source to facilitate the reductive dehydration of HMBPP to form IPP and DMAPP. researchgate.net Due to its critical role, IspH has been identified as a key metabolic bottleneck in engineered MEP pathways. youtube.com

Interrelationships with Branched-Chain Amino Acid Catabolism and Analog Formation

In the context of analog formation, synthetic analogs of HMBPP have been developed as potent inhibitors of the IspH enzyme. researchgate.net In these analogs, the C4 hydroxyl group of HMBPP is replaced with other functional groups, such as an amino or a thiol group. researchgate.net These modifications create molecules that can bind tightly to the IspH active site, acting as competitive inhibitors with inhibitory constants (Ki) in the nanomolar range. researchgate.net Such research provides insight into the enzyme's mechanism and serves as a basis for designing novel antimicrobial agents that target the MEP pathway. Additionally, prodrug analogs of HMBPP have been synthesized to bypass the energy-dependent uptake mechanisms required for charged phosphoantigens to enter cells, thereby enhancing their biological activity. sciety.org

Microbial and Plant Biotransformations

The MEP pathway is the source of isoprenoid precursors in a wide range of organisms, leading to a vast diversity of biotransformed products, including signaling molecules and secondary metabolites. nih.gov

Microorganisms utilize the MEP pathway to produce the IPP and DMAPP necessary for synthesizing a variety of isoprenoids that function as semiochemicals (information-conveying chemicals). These molecules mediate interactions between organisms. For instance, many bacteria produce volatile isoprenoids like limonene (B3431351) that are involved in inter- and intra-species communication. nih.gov

Notably, HMBPP itself has been identified as a potent chemical signal. It acts as a phagostimulant for several major species of mosquitos, including those that transmit malaria. The addition of HMBPP to blood meals was found to significantly increase feeding behavior, suggesting that this microbial and parasitic metabolite can manipulate vector behavior to enhance disease transmission. Another metabolite from the first step of the MEP pathway, produced by the enzyme DXS, bears a structural resemblance to a known bacterial communication signal molecule, further highlighting the pathway's role in generating semiochemicals.

In plants, the MEP pathway operates within plastids and is responsible for the biosynthesis of numerous essential primary and secondary metabolites. researchgate.net While HMBPP is a transient intermediate, its downstream products are integral components of the plant metabolome. These MEP-derived isoprenoids include vital compounds for photosynthesis, such as carotenoids and the phytol (B49457) side-chain of chlorophyll. researchgate.net The pathway also produces key phytohormones, including gibberellins (B7789140) and abscisic acid, which regulate plant growth and development.

De Novo Metabolic Pathway Design for Isoprenoid Precursors

Beyond optimizing native pathways, significant research has focused on the de novo design of entirely new metabolic routes for isoprenoid precursors to overcome the limitations of the natural MEP and MVA pathways, such as their length and complex regulation. biorxiv.org One example is the isopentenol (B1216264) utilization pathway (IUP), a synthetic two-step pathway that converts isopentenol isomers (isoprenol or prenol) directly into IPP or DMAPP. biorxiv.org This pathway is decoupled from central carbon metabolism and has been shown to sustain a very high flux towards isoprenoid products. biorxiv.org The development of such novel pathways represents a powerful approach in metabolic engineering, offering more direct and potentially more efficient routes for the biological production of a vast range of valuable isoprenoid compounds.

Chemical and Industrial Applications of 2 Butenoic Acid, 4 Hydroxy 3 Methyl and Its Derivatives

Role as a Versatile Synthetic Building Block in Organic Chemistry

While not as commonly utilized as some other C5 synthons, 2-Butenoic acid, 4-hydroxy-3-methyl-, and its derivatives are important building blocks in targeted organic synthesis. The presence of multiple functional groups—a carboxylic acid, a primary alcohol, and a trisubstituted double bond—allows for a variety of chemical transformations. The specific stereochemistry of the double bond (cis or trans) plays a crucial role in the biological activity of the final products, as seen in the synthesis of cytokinin analogs. Its utility is most prominently demonstrated in its role as a precursor for complex natural products, where the specific arrangement of its functional groups is essential for achieving the desired molecular architecture and biological function.

Derivatization for Specialized Chemical Synthesis

The strategic modification of 2-Butenoic acid, 4-hydroxy-3-methyl- is key to its application in synthesizing more complex molecules with specific biological activities.

The trans-isomer of 2-Butenoic acid, 4-hydroxy-3-methyl-, specifically (E)-4-hydroxy-3-methyl-2-butenoic acid, is a key precursor in the synthesis of trans-zeatin (B1683218), a highly active cytokinin plant hormone. nih.gov A documented synthetic pathway confirms the trans structure of naturally occurring zeatin. nih.gov This synthesis begins with methyl 3,3-dimethylacrylate, which undergoes bromination to form methyl 4-bromo-3-methyl-crotonate as a mixture of cis and trans isomers. nih.gov

Through mild hydrolysis, the pure trans isomer, (E)-methyl-4-hydroxy-3-methyl-crotonate, is isolated, as the cis-hydroxy ester readily undergoes lactonization and is removed. nih.gov This trans-ester is then converted through a series of steps into an appropriately protected butenyl bromide derivative. This derivative can then be reacted with adenine (B156593) to produce the N6-substituted purine (B94841) structure characteristic of zeatin and its analogs. nih.gov This synthetic route underscores the importance of the specific stereochemistry of the 4-hydroxy-3-methyl-2-butenoic acid backbone in achieving the biologically active form of this important plant growth regulator.

The table below outlines the key reactants and products in a common synthetic route to trans-zeatin precursors.

| Reactant | Product | Transformation |

| Methyl 3,3-dimethylacrylate | Methyl 4-bromo-3-methyl-crotonate | Bromination |

| Methyl 4-bromo-3-methyl-crotonate | (E)-methyl-4-hydroxy-3-methyl-crotonate | Mild Hydrolysis |

| (E)-methyl-4-hydroxy-3-methyl-crotonate | (E)-4-(tetrahydropyran-2-yloxy)-3-methylbut-2-enyl bromide | Multi-step conversion |

This interactive table summarizes the initial steps in the synthesis of a trans-zeatin precursor.

2-hydroxy-4-(methylthio)butanoic acid (HMBA), a widely used supplement in animal feed as a synthetic source of methionine, is not typically synthesized from 2-Butenoic acid, 4-hydroxy-3-methyl-. google.comwikipedia.org Instead, the scientific literature describes established synthetic routes starting from other precursors.

A primary method for producing HMBA involves the free-radical addition of methyl mercaptan to an isomeric precursor, 2-hydroxy-3-butenoic acid (also known as vinylglycolic acid). google.com In this process, the methylthio group adds across the terminal double bond of 2-hydroxy-3-butenoic acid to directly form the HMBA structure. google.com This reaction can be initiated using ultraviolet light. google.com

Another significant commercial synthesis of HMBA starts from acrolein. wikipedia.org This process involves a Michael addition of methyl mercaptan to acrolein to produce 3-(methylthio)propanal. This intermediate is then converted to a cyanohydrin, which is subsequently hydrolyzed to yield HMBA. wikipedia.org

The key precursors for the main industrial syntheses of HMBA are detailed in the table below.

| Precursor | Key Reagent | Product |

| 2-Hydroxy-3-butenoic acid | Methyl mercaptan | 2-hydroxy-4-(methylthio)butanoic acid (HMBA) |

| Acrolein | Methyl mercaptan, then Hydrogen cyanide | 2-hydroxy-4-(methylthio)butanoic acid (HMBA) |

This interactive table highlights the common industrial precursors for HMBA synthesis.

Applications in Materials Science and Polymer Chemistry

Based on a review of the available scientific literature, there is no documented application of 2-Butenoic acid, 4-hydroxy-3-methyl- or its derivatives in the development of optical materials.

Formulation as Chemical Additives in Commercial Products

A comprehensive search of scientific and technical databases did not yield any evidence of 2-Butenoic acid, 4-hydroxy-3-methyl- being used as a chemical additive in commercial products.

Fragrance and Flavor Precursors

While direct application of 2-Butenoic acid, 4-hydroxy-3-methyl- as a fragrance or flavor compound is not extensively documented, its structural motifs are present in numerous molecules used in the industry. Its derivatives, particularly esters, are of significant interest as potential aroma compounds. The presence of both a hydroxyl group and a carboxylic acid function allows for the synthesis of a variety of esters, which are well-known for their fruity and floral scents.

The process of esterification, reacting the carboxylic acid with an alcohol, can yield a wide array of fragrance and flavor molecules. For instance, the esterification of butenoic acid derivatives with various alcohols is a common strategy to produce compounds with desirable olfactory properties.

Table 1: Potential Esters of 2-Butenoic acid, 4-hydroxy-3-methyl- and their Associated Aroma Profiles

| Alcohol Reactant | Ester Product Name | Potential Aroma Profile |

| Ethanol (B145695) | Ethyl 4-hydroxy-3-methyl-2-butenoate | Fruity, Green |

| Methanol | Methyl 4-hydroxy-3-methyl-2-butenoate | Sweet, Fruity |

| Isoamyl alcohol | Isoamyl 4-hydroxy-3-methyl-2-butenoate | Banana, Fruity |

| Benzyl alcohol | Benzyl 4-hydroxy-3-methyl-2-butenoate | Floral, Jasmine |

Furthermore, the double bond in the molecule's backbone can be subjected to various chemical modifications, such as hydrogenation or epoxidation, to create a new range of derivatives with unique sensory characteristics. The lactonization of the gamma-hydroxy acid form of this compound can also lead to the formation of lactones, a class of compounds often possessing creamy and fruity notes.

Surfactant and Emulsifier Development

The amphiphilic nature of 2-Butenoic acid, 4-hydroxy-3-methyl-, containing both a hydrophilic carboxylic acid head and a moderately hydrophobic hydrocarbon tail, suggests its potential utility in the formulation of surfactants and emulsifiers. While specific research on this compound is limited, the broader class of unsaturated hydroxy acids is known to exhibit surface-active properties.

The effectiveness of a surfactant is determined by its ability to lower the surface tension at the interface between two immiscible phases, such as oil and water. The key structural features of 2-Butenoic acid, 4-hydroxy-3-methyl- that could contribute to this property include:

Carboxylic Acid Headgroup: The polar carboxylate group can orient towards the aqueous phase.

Hydroxyl Group: The presence of a hydroxyl group can enhance its water solubility and potentially its interaction at the interface.

Unsaturated Hydrocarbon Tail: The double bond introduces a kink in the hydrocarbon chain, which can influence its packing at the interface and, consequently, its emulsifying properties.

Derivatives of this acid, such as its salts (soaps) or esters, could be tailored to achieve specific hydrophilic-lipophilic balance (HLB) values, making them suitable for either oil-in-water (o/w) or water-in-oil (w/o) emulsions.

Table 2: Potential Surfactant and Emulsifier Derivatives of 2-Butenoic acid, 4-hydroxy-3-methyl-

| Derivative Type | Chemical Name | Potential Application |

| Alkali Metal Salt | Sodium 4-hydroxy-3-methyl-2-butenoate | Anionic Surfactant (o/w) |

| Ester with Polyol | Glyceryl 4-hydroxy-3-methyl-2-butenoate | Non-ionic Surfactant (w/o) |

| Ethoxylated Derivative | Poly(ethylene glycol) 4-hydroxy-3-methyl-2-butenoate | Non-ionic Surfactant (o/w) |

Research on structurally similar compounds, such as 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), has shown that their derivatives can act as effective anionic surfactants. This precedent suggests that 2-Butenoic acid, 4-hydroxy-3-methyl- holds promise for similar applications, warranting further investigation into its surface-active properties and potential use in formulations for cosmetics, food, and industrial cleaning agents.

Q & A

Q. What synthetic routes are recommended for preparing 4-hydroxy-3-methyl-2-butenoic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Pathway 1 : Esterification of 4-hydroxy-3-methyl-2-butenoic acid with alcohols (e.g., isobutyl or ethyl esters) under acid catalysis. Optimal conditions include refluxing in anhydrous solvents (e.g., dichloromethane) at 60–80°C for 6–12 hours .

- Pathway 2 : Lactonization under acidic conditions to form γ-lactone derivatives (e.g., 4-hydroxy-2-butenoic acid γ-lactone), which requires careful pH control (pH 2–3) and thermal activation .

- Key Variables : Temperature, solvent polarity, and catalyst type (e.g., H₂SO₄ vs. p-toluenesulfonic acid) critically affect reaction efficiency.

Q. What analytical techniques are most reliable for characterizing 4-hydroxy-3-methyl-2-butenoic acid and its derivatives?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry (e.g., E/Z isomerism) and lactone ring formation. For example, γ-lactones show characteristic carbonyl signals at δ 170–175 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) helps verify molecular ions and fragmentation patterns. The molecular ion [M+H]⁺ for the parent compound (C₅H₈O₃) is m/z 116.0473 .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is ideal for purity assessment .

Q. How does the stability of 4-hydroxy-3-methyl-2-butenoic acid vary under different storage conditions?

Methodological Answer:

- Solid State : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Degradation products (e.g., dimers) form within 30 days at room temperature .

- Solution Phase : In aqueous buffers (pH 7.4), hydrolysis occurs within 24 hours, producing 3-methyl-4-hydroxybutanoic acid. Use stabilizers like ascorbic acid (0.1% w/v) to extend shelf life .

Advanced Research Questions

Q. How can structural modifications of 4-hydroxy-3-methyl-2-butenoic acid enhance its pharmacological activity?

Methodological Answer:

- Ester Derivatives : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the β-position to improve metabolic stability. Ethyl 4,4,4-trifluoro-3-methoxy-2-butenoate (CAS 219140-13-3) shows enhanced bioavailability in vitro .

- Amide Conjugates : Coupling with aromatic amines (e.g., 2,4-difluoroaniline) via carbodiimide-mediated reactions increases receptor-binding affinity. Purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers address contradictions in reported spectral data for 4-hydroxy-3-methyl-2-butenoic acid derivatives?

Methodological Answer:

- Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from solvent polarity or tautomerism. For example, lactone vs. open-chain forms exhibit ν(C=O) at 1740 cm⁻¹ vs. 1680 cm⁻¹, respectively. Validate via variable-temperature NMR .

- Resolution Strategy : Cross-reference with computational models (e.g., DFT calculations for optimized geometries) and databases like NIST Chemistry WebBook .

Q. What experimental designs are optimal for studying the compound’s enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays : Use Michaelis-Menten kinetics with UV-Vis detection (e.g., NADH depletion at 340 nm for dehydrogenase inhibition). Include positive controls (e.g., quercetin for oxidoreductases) .

- Docking Studies : Perform molecular dynamics simulations using software like AutoDock Vina. The α,β-unsaturated carbonyl group interacts with catalytic cysteine residues in enzymes like COX-2 .

Q. How can researchers mitigate toxicity risks during in vivo studies of 4-hydroxy-3-methyl-2-butenoic acid derivatives?

Methodological Answer:

- Acute Toxicity : Follow OECD Guideline 423 for LD₅₀ determination. Intraperitoneal administration in rodents shows toxicity at ≥1400 mg/kg; use lower doses (≤100 mg/kg) with hepatoprotective agents (e.g., N-acetylcysteine) .

- Handling Protocols : Use fume hoods, PPE (nitrile gloves, P95 respirators), and waste neutralization (0.1 M NaOH for acid spills) .

Q. What strategies resolve low yields in large-scale syntheses of 4-hydroxy-3-methyl-2-butenoic acid?

Methodological Answer:

- Optimized Catalysis : Switch from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (e.g., Amberlyst-15) for easier separation and recyclability .

- Continuous Flow Systems : Microreactors improve heat/mass transfer, reducing side reactions (e.g., polymerization). Achieve >80% yield at 50°C with residence times <30 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.